Methyl 2-chloro-5-iodobenzoate chemical properties
Methyl 2-chloro-5-iodobenzoate chemical properties
An In-depth Technical Guide to Methyl 2-chloro-5-iodobenzoate: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties and applications of Methyl 2-chloro-5-iodobenzoate. The content herein is structured to provide not just data, but also field-proven insights into the causality behind its chemical behavior and utility in complex organic synthesis.
Introduction: A Versatile Halogenated Building Block
Methyl 2-chloro-5-iodobenzoate is a polysubstituted aromatic ester that has emerged as a critical intermediate in the synthesis of high-value organic molecules. Its structure is distinguished by the presence of three key functional groups on a benzene ring: a methyl ester, a chlorine atom, and an iodine atom. The specific ortho-chloro and para-iodo substitution pattern relative to the ester creates a unique electronic and steric environment, bestowing upon the molecule a versatile reactivity profile. This versatility is particularly exploited in the pharmaceutical industry for the synthesis of complex active pharmaceutical ingredients (APIs), including modern anti-diabetic drugs, and in material science for the development of novel organic electronic materials.[1][2][3][4] Understanding the distinct properties of this compound is paramount for its effective and strategic implementation in multi-step synthetic campaigns.
Chemical Identity and Physicochemical Properties
Precise identification and knowledge of physical constants are the foundation of reproducible chemical synthesis.
Identifiers
Physicochemical Data
The physical properties of Methyl 2-chloro-5-iodobenzoate dictate its handling, storage, and reaction conditions. The compound is typically a solid at room temperature, appearing as a gold to light tan crystalline powder.[7][8][9]
| Property | Value | Source(s) |
| Appearance | Gold to light tan crystalline powder | [7][8] |
| Boiling Point | 315.0 °C at 760 mmHg | [1][6][8] |
| Density | 1.837 g/cm³ | [1][6][8] |
| Flash Point | 144.3 °C | [6] |
| Refractive Index | 1.608 | [6] |
| Storage Temperature | 2-8°C, protect from light | [7][10] |
Synthesis Pathway and Core Reactivity
The utility of Methyl 2-chloro-5-iodobenzoate stems from its synthetic accessibility and the differential reactivity of its halogen substituents.
Typical Synthesis Route
A common and scalable synthesis route involves a multi-step sequence starting from the inexpensive and readily available methyl anthranilate.[11][12] The causality behind this choice is the ability to use established, high-yielding reactions to introduce the required functionalities in a controlled manner.
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Iodination: Methyl 2-aminobenzoate is first subjected to an iodination reaction, typically using potassium iodide and potassium iodate in the presence of an acid, to install the iodine atom at the 5-position, yielding 2-amino-5-iodo-benzoic acid methyl ester.[11][12]
-
Sandmeyer Reaction: The amino group of the resulting intermediate is then converted to a diazonium salt, which is subsequently displaced by a chlorine atom in a classic Sandmeyer reaction. This step introduces the 2-chloro substituent to afford the final product, Methyl 2-chloro-5-iodobenzoate.[11][12]
The diagram below outlines this logical workflow.
Caption: Synthetic pathway for Methyl 2-chloro-5-iodobenzoate.
Core Reactivity: The Power of Differential Halogen Reactivity
The primary value of Methyl 2-chloro-5-iodobenzoate in drug development lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is considerably weaker and more polarizable than the C-Cl bond, making the iodine atom a much more facile leaving group in palladium-catalyzed cross-coupling reactions.[3][4]
This differential reactivity is a powerful tool for medicinal chemists, enabling selective and sequential functionalization of the aromatic ring. A typical strategy involves:
-
First Coupling: Performing a Suzuki, Sonogashira, Heck, or similar cross-coupling reaction at the C-I position, which reacts selectively under milder conditions.[3][4]
-
Second Coupling: Utilizing more forcing reaction conditions to subsequently perform a second coupling at the less reactive C-Cl position.
This stepwise approach allows for the controlled and efficient construction of complex molecular architectures, a necessity in modern drug discovery.[2][4] The ester group, while generally stable to these conditions, can also be hydrolyzed to the corresponding carboxylic acid post-coupling to provide another handle for further derivatization.
Spectroscopic Characterization Protocols
Accurate structural confirmation is non-negotiable. The following are standard protocols for acquiring spectroscopic data for a compound like Methyl 2-chloro-5-iodobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: NMR provides the most definitive information regarding the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key expected signals include a singlet for the methyl ester protons (~3.9 ppm) and three distinct signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the substituted ring, with splitting patterns dictated by their coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Expect signals for the methyl carbon, the ester carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the attached substituents.
-
Mass Spectrometry (MS)
-
Rationale: MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.
-
Methodology:
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) or direct infusion into an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Data Acquisition: For EI, set the ionization energy to 70 eV. Scan a mass-to-charge (m/z) range from 50 to 500 amu.
-
Data Analysis: Identify the molecular ion peak (M⁺). For this compound, the expected monoisotopic mass is 295.91010 Da.[5] The presence of chlorine will result in a characteristic M+2 isotopic pattern with an approximate 3:1 ratio.
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the presence of key functional groups.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film from a solution.
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis: Look for characteristic absorption bands, most notably a strong C=O stretch for the ester group (typically ~1720-1740 cm⁻¹) and C-H stretches for the aromatic and methyl groups.
-
The diagram below illustrates a standard workflow for spectroscopic validation.
Caption: A logical workflow for spectroscopic analysis.
Safety, Handling, and Storage
Trustworthiness in the lab begins with safety. Methyl 2-chloro-5-iodobenzoate is classified with several hazards that necessitate careful handling.
GHS Hazard Classification
-
Skin Irritation (Category 2) [6]
-
Eye Irritation (Category 2) [6]
-
Specific target organ toxicity – single exposure (Category 3) [6]
-
Acute Toxicity, Oral (Potential Danger) [5]
Safe Handling Protocols
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[1][6][13]
-
Contact Avoidance: Avoid all contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6][13]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, away from incompatible materials.[6][7][10] Protect from light.[7][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
Methyl 2-chloro-5-iodobenzoate is more than a simple chemical intermediate; it is an enabling tool for advanced organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic profile, and, most importantly, its capacity for selective, sequential cross-coupling reactions make it an invaluable building block for researchers in drug discovery and material science. A thorough understanding of its properties and adherence to strict safety protocols are essential for leveraging its full synthetic potential.
References
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Methyl 2-chloro-5-iodobenzoate | C8H6ClIO2 | CID 35563912 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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methyl 2-chloro-5-iodobenzoate - ChemBK. (2024-04-09). Retrieved January 7, 2026, from [Link]
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Methyl 5-Chloro-2-Iodobenzoate: A Versatile Intermediate for Pharmaceutical and Material Science Applications. (2025-12-28). Retrieved January 7, 2026, from [Link]
- A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents. (n.d.).
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Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. (n.d.). Retrieved January 7, 2026, from [Link]
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The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. (n.d.). Retrieved January 7, 2026, from [Link]
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Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap. (n.d.). Retrieved January 7, 2026, from [Link]
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